dBET57
Descripción general
Descripción
DBET57 is a potent and selective degrader of BRD4BD1 based on the PROTAC (Proteolysis Targeting Chimera) technology . It mediates recruitment to the CRL4 Cereblon E3 ubiquitin ligase, with a DC50/5h of 500 nM for BRD4BD1, and is inactive on BRD4 BD2 .
Synthesis Analysis
The synthesis of dBET57 involves the use of PROTAC technology . This technology allows dBET57 to target BRD4 for ubiquitination, disrupting the proliferation ability of certain cells .Molecular Structure Analysis
The molecular structure of dBET57 is C34H31ClN8O5S . It is a heterobifunctional small molecule based on PROTAC technology .Chemical Reactions Analysis
DBET57 recruits the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .Physical And Chemical Properties Analysis
The molecular weight of dBET57 is 699.18 . The chemical formula is C34H31ClN8O5S .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Cancer Biology and Therapeutics .
Summary of the Application
dBET57 is a potent small-molecule PROTAC-based Brd4-specific degrader . It recruits the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions . This interaction is crucial as BET proteins are linked to cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
Application in Neuroblastoma Treatment
Specific Scientific Field
This application falls under the field of Pediatric Oncology .
Summary of the Application
dBET57 is a novel and potent heterobifunctional small molecule degrader based on PROTAC technology . It has been found to have a strong antiproliferation function in xenograft tumor models in vivo .
Methods of Application or Experimental Procedures
In this study, dBET57 was found to target BRD4 ubiquitination and disrupt the proliferation ability of Neuroblastoma (NB) cells . It can also induce apoptosis, cell cycle arrest, and decrease migration .
Results or Outcomes
dBET57 targets the BET protein family and the MYCN protein family by associating with CRBN and destroys the SE landscape of NB cells . It was found that dBET57 can target BRD4 ubiquitination and disrupt the proliferation ability of NB cells . At the same time, dBET57 can also induce apoptosis, cell cycle arrest, and decrease migration . Furthermore, dBET57 also has a strong antiproliferation function in xenograft tumor models in vivo .
Application in Designing BET Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacognosy .
Summary of the Application
dBET57 is a potent small-molecule PROTAC-based Brd4-specific degrader . It has been used in the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .
Methods of Application or Experimental Procedures
The design of these inhibitors involves recruiting the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .
Application in Osteosarcoma Treatment
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
dBET57 has been found to have a strong antiproliferation function in osteosarcoma .
Methods of Application or Experimental Procedures
In this study, dBET57 was found to target BRD4 ubiquitination and disrupt the proliferation ability of osteosarcoma cells .
Results or Outcomes
The study suggests that the application of novel BET PROTACs like dBET57 in combination with chemotherapeutics could represent a new therapeutic option to improve the therapy of osteosarcomas .
Application in Designing BET Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacognosy .
Summary of the Application
dBET57 is a potent small-molecule PROTAC-based Brd4-specific degrader . It has been used in the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .
Methods of Application or Experimental Procedures
The design of these inhibitors involves recruiting the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .
Application in Osteosarcoma Treatment
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
dBET57 has been found to have a strong antiproliferation function in osteosarcoma .
Methods of Application or Experimental Procedures
In this study, dBET57 was found to target BRD4 ubiquitination and disrupt the proliferation ability of osteosarcoma cells .
Results or Outcomes
The study suggests that the application of novel BET PROTACs like dBET57 in combination with chemotherapeutics could represent a new therapeutic option to improve the therapy of osteosarcomas .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLOIDJCMKJHE-UXMRNZNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.